molecular formula C11H14O3 B2493588 Methyl 2-benzyl-3-hydroxypropanoate CAS No. 85677-12-9

Methyl 2-benzyl-3-hydroxypropanoate

Cat. No. B2493588
Key on ui cas rn: 85677-12-9
M. Wt: 194.23
InChI Key: NOULZVWNYXNCDH-UHFFFAOYSA-N
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Patent
US06242635B1

Procedure details

Methyl 2-benzylidene-3-hydroxypropionate (847.2 mg, 4.408 mmols) was dissolved in 8 ml of methanol, and 21.7 mg (water content 2.7%) of 5% palladium-carbon were added thereto to conduct catalytic reduction in a hydrogen atmosphere for 140 minutes. After the completion of the reaction, the reaction solution was filtered with Celite to remove the palladium-carbon. The resulting solution was concentrated under reduced pressure to obtain 849.2 mg of a crude product of the above title compound.
Name
Methyl 2-benzylidene-3-hydroxypropionate
Quantity
847.2 mg
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
palladium-carbon
Quantity
21.7 mg
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1](=[C:8]([CH2:13][OH:14])[C:9]([O:11][CH3:12])=[O:10])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[H][H]>CO.[C].[Pd]>[OH:14][CH2:13][CH:8]([CH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1)[C:9]([O:11][CH3:12])=[O:10] |f:3.4|

Inputs

Step One
Name
Methyl 2-benzylidene-3-hydroxypropionate
Quantity
847.2 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)=C(C(=O)OC)CO
Name
Quantity
8 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
palladium-carbon
Quantity
21.7 mg
Type
catalyst
Smiles
[C].[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
for 140 minutes
Duration
140 min
CUSTOM
Type
CUSTOM
Details
After the completion of the reaction
FILTRATION
Type
FILTRATION
Details
the reaction solution was filtered with Celite
CUSTOM
Type
CUSTOM
Details
to remove the palladium-carbon
CONCENTRATION
Type
CONCENTRATION
Details
The resulting solution was concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
OCC(C(=O)OC)CC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 849.2 mg
YIELD: CALCULATEDPERCENTYIELD 99.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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